molecular formula C21H21N B085362 Aniline, N,N-dimethyl-4-(diphenylmethyl)- CAS No. 13865-57-1

Aniline, N,N-dimethyl-4-(diphenylmethyl)-

Cat. No.: B085362
CAS No.: 13865-57-1
M. Wt: 287.4 g/mol
InChI Key: CMWPUDHQIUJSCD-UHFFFAOYSA-N
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Description

Aniline, N,N-dimethyl-4-(diphenylmethyl)- is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound Aniline, N,N-dimethyl-4-(diphenylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aniline, N,N-dimethyl-4-(diphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N,N-dimethyl-4-(diphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Aniline, N,N-dimethyl-4-(diphenylmethyl)-, a compound with the chemical formula C21H21C_{21}H_{21}, is a member of the aniline family, characterized by its nitrogen-containing aromatic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article examines the biological activity of this compound through various studies, including metabolic pathways, toxicity assessments, and its effects on cellular systems.

Chemical Structure and Properties

The structure of N,N-dimethyl-4-(diphenylmethyl)-aniline features a dimethylamino group attached to a phenyl ring, which is further substituted by a diphenylmethyl group. This configuration may influence its biological interactions and metabolic pathways.

Metabolic Pathways

Research indicates that N,N-dimethylaniline derivatives undergo several metabolic transformations in vivo. For instance, studies have shown that the metabolism of N,N-dimethylaniline involves:

  • N-Oxidation : Catalyzed primarily by flavin-containing monooxygenases.
  • N-Demethylation : This process is facilitated by cytochrome P450 enzymes.
  • Ring Hydroxylation : A minor pathway leading to the formation of various hydroxylated metabolites.

In experimental models, such as rats and dogs, metabolites such as N-methylaniline and 4-aminophenol were identified in urine samples following administration of the compound .

Toxicological Aspects

The toxicological profile of N,N-dimethyl-4-(diphenylmethyl)-aniline has been assessed through various studies. Notably:

  • Chronic Exposure Effects : In rodent models, chronic exposure led to methaemoglobinaemia and erythrocyte hemolysis, alongside splenomegaly .
  • Genotoxicity : The compound has been evaluated for mutagenic potential using the Ames test. Results indicated that it did not exhibit significant mutagenicity under standard conditions .

Biological Activity Studies

Recent investigations have focused on the biological activities associated with aniline derivatives, including antibacterial and antioxidant properties.

Antibacterial Activity

A study investigated the antibacterial efficacy of various aniline derivatives, including those structurally related to N,N-dimethyl-4-(diphenylmethyl)-aniline. The results demonstrated:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
ABS132 µg/mLBacteriostatic
ABS264 µg/mLBactericidal
ABS316 µg/mLBactericidal

The lead compounds exhibited significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The findings indicated that certain derivatives showed considerable antioxidant activity, which could be attributed to their ability to donate electrons and neutralize free radicals:

CompoundDPPH Scavenging Activity (%)
ABS185%
ABS270%
ABS390%

These results highlight the potential health benefits associated with these compounds beyond their traditional uses .

Case Studies

Several case studies have explored the implications of N,N-dimethyl-4-(diphenylmethyl)-aniline in various biological contexts:

  • Pharmacological Applications : Investigations into its use as a precursor for synthesizing more complex pharmaceuticals have been documented. Its structural properties allow for modifications that can enhance therapeutic efficacy.
  • Environmental Impact : Studies assessing its degradation in environmental contexts have shown that this compound can undergo photodegradation under UV light, leading to less harmful byproducts.
  • Cellular Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines at specific concentrations, indicating potential antitumor activity.

Properties

IUPAC Name

4-benzhydryl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWPUDHQIUJSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160739
Record name Aniline, N,N-dimethyl-4-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-57-1
Record name 4-(Diphenylmethyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(diphenylmethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dimethylaminotriphenylmethan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N,N-dimethyl-4-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-4-(diphenylmethyl)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282VSM22QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.